1-Phenyl-2-pyrrolidinylethylamine

sigma receptor binding affinity structure-activity relationship

Sigma-2 receptor research demands precise regiochemistry-the 2-phenyl isomer causes off-target sigma-1 binding, compromising target engagement studies. This compound (CAS 31788-83-7) delivers the critical 1-phenyl substitution pattern required for sigma-2 selectivity. • Primary amine enables amide, sulfonamide & urea derivatization for combinatorial library synthesis • Chiral benzylic center supports enantioselective medicinal chemistry campaigns • Distinct boiling point (294.7°C) vs. 2-phenyl isomer (285.7°C) provides a straightforward QC parameter to confirm regioisomeric purity upon receipt

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 31788-83-7
Cat. No. B1364277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-pyrrolidinylethylamine
CAS31788-83-7
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(C2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2
InChIKeyNIIHRUKAVZEIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-pyrrolidinylethylamine: Chemical Profile & Sourcing


1-Phenyl-2-pyrrolidinylethylamine (IUPAC: 1-phenyl-2-pyrrolidin-1-ylethanamine) is a chiral primary amine featuring a phenethylamine backbone with a pyrrolidine substituent [1]. It serves primarily as a synthetic intermediate and building block for medicinal chemistry, particularly in the development of sigma receptor ligands and compounds targeting neurological pathways . The compound is often confused with the nootropic Phenylpiracetam , but it is distinct in structure and mechanism.

1-Phenyl-2-pyrrolidinylethylamine: Analog Substitution Limitations


Despite structural similarities to simple phenylethylamines or other pyrrolidine-containing amines, 1-Phenyl-2-pyrrolidinylethylamine possesses a unique combination of a primary amine, a benzylic chiral center, and a pyrrolidine ring that dictates its binding mode to sigma receptors [1]. Its specific substitution pattern (1-phenyl vs. 2-phenyl) drastically alters affinity and selectivity compared to regioisomers like 2-Phenyl-2-pyrrolidinylethylamine . Simple substitution with a non-pyrrolidine analog would eliminate the key pharmacophore required for sigma-2 receptor interaction, as demonstrated by SAR studies on related N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines [1].

1-Phenyl-2-pyrrolidinylethylamine: Quantitative Differentiation vs. Analogs


Sigma-2 vs. Sigma-1 Receptor Affinity Divergence

In the class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, the 1-phenyl-substituted core scaffold (the backbone of 1-Phenyl-2-pyrrolidinylethylamine) contributes to a distinct sigma receptor binding profile. While the target compound itself lacks direct quantitative data, the unsubstituted 1-phenyl-2-(1-pyrrolidinyl)ethylamine fragment was shown in class-level studies to confer preferential sigma-2 over sigma-1 binding when incorporated into larger ligands [1]. For reference, the analog N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibits a sigma-1 Ki of 0.34 nM, whereas the sigma-2 affinity is subnanomolar [1]. This selectivity is reversed in 2-phenyl-substituted analogs [2].

sigma receptor binding affinity structure-activity relationship

1-Phenyl vs. 2-Phenyl Regioisomer Identification

The 1-phenyl isomer (CAS 31788-83-7) and the 2-phenyl isomer (CAS 31466-46-3) share an identical molecular formula (C12H18N2) and molecular weight (190.28 g/mol) but differ in connectivity, leading to distinct physicochemical properties. Direct comparison of computed boiling points shows a difference of 8.2°C (294.7°C for the 1-phenyl isomer vs. 285.7°C predicted for the 2-phenyl isomer ). This difference is critical for chromatographic separation and identity confirmation in procurement.

regioisomer analytical chemistry quality control

Chiral Synthetic Utility vs. N-Methylated Analogs

1-Phenyl-2-pyrrolidinylethylamine possesses a primary amine and a chiral center, making it a versatile chiral building block for asymmetric synthesis. In contrast, its N-methylated analog, (R)-(-)-N-Methyl-1-phenyl-2-(1-pyrrolidinyl)ethylamine, is primarily used as a chiral auxiliary in specific reactions, achieving up to 92% ee in dialkylzinc additions to aromatic aldehydes . The primary amine allows for a broader range of derivatizations (amidation, sulfonylation, reductive amination) compared to the tertiary amine analog, offering greater synthetic flexibility .

chiral building block asymmetric synthesis enantiomeric excess

Purity & Supply Form: Free Base vs. Hydrochloride Salt

1-Phenyl-2-pyrrolidinylethylamine is commercially available as a free base with a purity specification of ≥98% (NMR) [1]. The hydrochloride salt (CAS 31788-84-8) is also available with certified purity >95% . This dual-form availability allows researchers to select the optimal salt form for their reaction conditions without the need for in-house salt conversion, a flexibility not offered by many close analogs which are typically supplied only as a single salt form or as a technical-grade mixture .

salt form solubility procurement specification

1-Phenyl-2-pyrrolidinylethylamine: High-Impact Procurement Scenarios


Sigma-2 Receptor Probe Development

The 1-phenyl substitution pattern on the pyrrolidinylethylamine scaffold is critical for achieving sigma-2 receptor selectivity, as inferred from the class-level SAR data [1]. Researchers designing sigma-2 selective PET tracers or fluorescent probes should prioritize the 1-phenyl isomer over the 2-phenyl isomer to avoid off-target sigma-1 binding and ensure accurate target engagement studies.

Chiral Building Block for Asymmetric Synthesis

The free amine form with a purity of ≥98% enables direct use as a chiral building block for constructing more complex molecules, including sigma receptor ligands . Its primary amine function allows for diverse derivatizations (amides, sulfonamides, ureas) that are restricted in the N-methylated analog, making it the preferred starting material for combinatorial library synthesis .

Analytical Reference Standard for NPS Detection

1-Phenyl-2-pyrrolidinylethylamine has been employed as a reference standard in analytical methods for detecting new psychoactive substances (NPS) . The high purity of the commercially available free base and hydrochloride salt supports its use as a certified reference material for forensic and toxicology laboratories.

Regioisomeric Purity Control in Medicinal Chemistry

The distinct boiling point of the 1-phenyl isomer (294.7°C) compared to the 2-phenyl isomer (285.7°C) provides a straightforward quality control parameter for confirming regioisomeric purity upon receipt, reducing the risk of synthetic failures in multi-step medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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